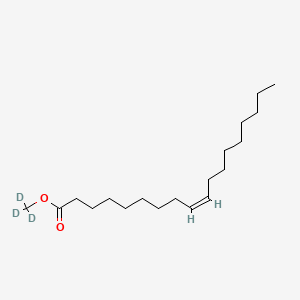

Methyloleate-d3

CAS No.:

Cat. No.: VC18529434

Molecular Formula: C19H36O2

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H36O2 |

|---|---|

| Molecular Weight | 299.5 g/mol |

| IUPAC Name | trideuteriomethyl (Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |

| Standard InChI Key | QYDYPVFESGNLHU-OEZTXSLXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC |

Introduction

Chemical and Structural Characteristics of Methyloleate-d3

Molecular Architecture and Identification

Methyloleate-d3 is structurally characterized as the trideuteriomethyl ester of (Z)-octadec-9-enoic acid. The deuterium atoms replace three hydrogen atoms in the methyl group, resulting in the InChIKey QYDYPVFESGNLHU-OEZTXSLXSA-N . The SMILES notation for this compound is C()()OC(=O)CCCCCCC/C=C\CCCCCCCC, highlighting the cis configuration of the double bond at the 9th carbon and the deuterated methyl terminus .

Table 1: Key Identifiers of Methyloleate-d3

| Property | Value | Source |

|---|---|---|

| CAS Number | 20960-67-2 | |

| Molecular Formula | C₁₉H₃₃D₃O₂ | |

| Molecular Weight | 299.51 g/mol | |

| IUPAC Name | Trideuteriomethyl (Z)-octadec-9-enoate | |

| Density (20°C) | 0.87–0.89 g/cm³ |

Physicochemical Properties

The compressed-liquid density of Methyloleate-d3 has been measured using vibrating-tube densimetry, revealing a density range of 0.87–0.89 g/cm³ at 20°C . These values align closely with non-deuterated methyl oleate, suggesting minimal isotopic effect on bulk physical properties . Solubility studies indicate that Methyloleate-d3 is miscible with common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but exhibits limited solubility in aqueous media . Storage recommendations specify refrigeration at 2–8°C to prevent degradation, with solutions stable for up to six months at -80°C .

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methods

A robust synthesis route involves the reaction of methyl 3-thiopropanoate with deuterated methyl iodide (CD₃I), yielding the SCD₃ reagent DMTP . This method achieves a deuterium incorporation efficiency exceeding 99%, as validated by mass spectrometry . The reaction proceeds under mild conditions (25–50°C), making it scalable for industrial applications .

Analytical Characterization

Nuclear magnetic resonance (¹H NMR) spectra of Methyloleate-d3 show complete suppression of the methyl proton signal at δ 3.65 ppm, confirming successful deuteration . Gas chromatography (GC) analyses coupled with flame ionization detection (FID) demonstrate a purity >98%, with retention times identical to non-deuterated analogs .

Applications in Pharmaceutical and Material Science

Metabolic Tracing and Drug Development

Methyloleate-d3 is extensively used to track lipid metabolism in vivo. Its incorporation into lipoproteins and cell membranes enables real-time monitoring of lipid turnover using techniques like stable isotope-resolved metabolomics (SIRM) . For instance, deuterated analogs of the insecticide Sulfoxaflor, synthesized using Methyloleate-d3, have shown enhanced pharmacokinetic profiling in preclinical studies .

Polymer Chemistry and Bio-based Materials

In polymer science, Methyloleate-d3 serves as a monomer in the synthesis of deuterated polyesters and polyamides. Cross-metathesis reactions with Grubbs catalysts produce dimethyl E-octadec-9-enedioate, a precursor for biodegradable plastics . The deuterated backbone improves the mechanical properties of these polymers while allowing precise structural analysis via small-angle neutron scattering (SANS) .

Table 2: Applications of Methyloleate-d3 in Research

Recent Advancements and Future Directions

Recent studies have optimized the use of Methyloleate-d3 in biofuels research. Its compatibility with biodiesel blends has been validated, with deuterated esters improving the accuracy of combustion efficiency measurements . Future applications may exploit its isotopic signature in quantum dot synthesis and neutron scattering tomography, offering unprecedented resolution in material imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume